molecular formula C7H12N2O4 B1210633 Tabtoxinine beta-lactam

Tabtoxinine beta-lactam

Cat. No. B1210633
M. Wt: 188.18 g/mol
InChI Key: BSUXZTMOMIFYBF-FFWSUHOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tabtoxinine beta-lactam is a L-alpha-amino acid with a 3-hydroxy-2-oxoazetidin-propyl side chain. It is a monobactam antibiotic derived from tabtoxin with an inhibitory effect over glutamine synthetase. It has a role as an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor, a bacterial metabolite and an apoptosis inducer. It is a non-proteinogenic L-alpha-amino acid, a monobactam, a beta-lactam antibiotic and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Biosynthesis and Biochemical Mechanisms

  • Tabtoxinine-beta-lactam, an inhibitor of glutamine synthetase, is produced by various strains of Pseudomonas syringae. Research reveals its biosynthesis involves the combination of a 4-carbon fragment from aspartic acid and a 2-carbon unit from pyruvate (Unkefer et al., 1987).
  • This toxin irreversibly inactivates pea seed glutamine synthetase, and research has provided methods for purifying both glutamine synthetase and tabtoxinine-beta-lactam, aiding in understanding its biochemical activity (Thomas et al., 1983).

Toxin Transport and Plant Pathogenesis

  • Research demonstrates that tabtoxinine-beta-lactam is transported into plant cells via an amino acid transport system. Its uptake, which shows saturation kinetics, is inhibited by certain amino acids and metabolic inhibitors (Bush & Langston-Unkefer, 1987).
  • In plant pathogenesis, Pseudomonas syringae strains produce tabtoxinine-beta-lactam to inhibit glutamine synthetase in their host plants. This is part of their strategy to establish themselves in the host and cause disease (Knight et al., 1987).

Antimicrobial Properties and Resistance Mechanisms

  • Unlike other β-lactam antibiotics, tabtoxinine-β-lactam does not inhibit transpeptidase enzymes but instead inactivates glutamine synthetase. It also evades the action of β-lactamase enzymes, suggesting a novel antibiotic therapeutic strategy against pathogens expressing high levels of β-lactamase enzymes (Hart et al., 2016).

Synthesis and Chemical Analysis

  • Efforts in synthesizing tabtoxinine-β-lactam and its analogues have advanced our understanding of its chemical properties and potential applications. These synthetic studies contribute to the development of inhibitors for enzymes like glutamine synthetase (Baldwin et al., 1986).

Mechanism of Enzymatic Inhibition

  • ATP-dependent inhibition of glutamine synthetase by tabtoxinine-β-lactam is mechanistically distinct from traditional β-lactam antibiotics. This has implications for the design of new inhibitors targeting the ATP-dependent carboxylate-amine ligase superfamily with potential therapeutic applications (Patrick et al., 2018).

Role in Nitrogen Metabolism

  • The impact of tabtoxinine-beta-lactam on nitrogen metabolism has been explored, with studies indicating that it significantly disrupts glutamine synthetase activity, affecting overall nitrogen uptake and metabolism in plants (Knight et al., 1986).

Tabtoxin Biosynthesis

  • Research into the initial steps of tabtoxin biosynthesis, of which tabtoxinine-β-lactam is a component, has shed light on the enzymatic processes involved, offering insights into the molecular basis of this phytotoxin's production (Lyu et al., 2022).

properties

Product Name

Tabtoxinine beta-lactam

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoic acid

InChI

InChI=1S/C7H12N2O4/c8-4(5(10)11)1-2-7(13)3-9-6(7)12/h4,13H,1-3,8H2,(H,9,12)(H,10,11)/t4-,7-/m0/s1

InChI Key

BSUXZTMOMIFYBF-FFWSUHOLSA-N

Isomeric SMILES

C1[C@](C(=O)N1)(CC[C@@H](C(=O)O)N)O

Canonical SMILES

C1C(C(=O)N1)(CCC(C(=O)O)N)O

synonyms

2-amino-4-(3-hydroxy-2-oxoazacyclobutan-3-yl)butanoic acid
tabtoxinine beta-lactam

Origin of Product

United States

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